
3-(3-氟-4-羟基苯基)-7-羟基-1-萘腈
描述
Synthesis Analysis
The synthesis of compounds closely related to 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile often involves multi-step reactions, including substitution and hydrolysis processes. For example, a related compound, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, was synthesized through a two-step process involving substitution and hydrolysis, achieving a total yield of 63.69% (Jianqing Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile often reveals interesting features such as planarity and the presence of intramolecular hydrogen bonds, which are crucial for their reactivity and properties. For instance, the structure of a related naphthalimide compound was determined using X-ray crystallography, showing a planar structure conducive to fluorescence applications (S. Mohri et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with metals, as seen in studies on derivatives of naphthalene and hydroxyphenylthio units. These interactions can significantly alter their fluorescence properties, making them of interest in sensor and material science research (B. R. Jali, J. Baruah, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as fluorescence, are notable. For example, naphth[1,2,3-cd]indol-6(2H)-one derivatives, related in structure, exhibit high fluorescence quantum yields, making them potential candidates for laser dyes in the 500–550 nm region (S. Arai et al., 1991).
Chemical Properties Analysis
The chemical properties, particularly the reactivity towards fluorinating agents, are critical for understanding the behavior of fluorine-containing aromatic compounds. Studies have shown that hydroxy-substituted organic molecules can undergo various transformations when reacted with different fluorinating reagents, indicating the versatility of such structures in chemical synthesis (M. Zupan et al., 1995).
科学研究应用
抗菌剂
3-(3-氟-4-羟基苯基)-7-羟基-1-萘腈及其相关化合物已被探索其作为抗菌剂的潜力。例如,萘啶衍生物已显示出针对各种细菌菌株的显着活性,表明它们在开发新型抗菌药物中的潜力 (Egawa et al., 1984).
化学转化
试剂结构对羟基取代有机分子的转化(包括与 3-(3-氟-4-羟基苯基)-7-羟基-1-萘腈相关的转化)中的作用已得到研究。此类研究提供了对这些化合物在不同条件下的化学行为的见解,并可以告知它们在各种化学过程中的应用 (Zupan et al., 1995).
电荷传输特性
对萘二酰亚胺(在结构上可能与 3-(3-氟-4-羟基苯基)-7-羟基-1-萘腈相关)的电荷传输特性的研究揭示了这些化合物在电子应用中的潜力。这些化合物上功能基团的取代位置的变化会显著影响其电荷传输行为,使其与有机电子领域相关 (Zhang et al., 2014).
药理活性化合物的合成
与 3-(3-氟-4-羟基苯基)-7-羟基-1-萘腈在结构上相关的化合物已被合成并评估了其各种药理活性。例如,萘并[2,1-b]呋并[3,2-d]嘧啶的衍生物已显示出抗菌、利尿和抗炎活性 (Kumaraswamy et al., 2006).
光学特性
对相关化合物(例如聚(噻吩)的光学特性的研究表明在发光材料领域有潜在应用。类似于 3-(3-氟-4-羟基苯基)-7-羟基-1-萘腈中的取代会显著影响这些材料的光物理性质,在光电领域提供潜在应用 (Li et al., 2002).
安全和危害
属性
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO2/c18-16-7-10(2-4-17(16)21)12-5-11-1-3-14(20)8-15(11)13(6-12)9-19/h1-8,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSOSHDCWCMNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)C3=CC(=C(C=C3)O)F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70422018 | |
| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile | |
CAS RN |
550997-55-2 | |
| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550997-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ERB-196 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550997552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERB-196 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERB-196 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470CL5L4AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


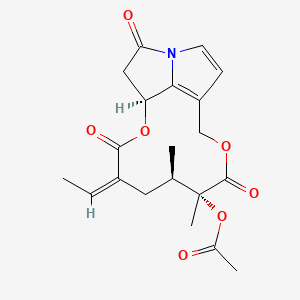
![(E)-N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]-N-methyl-3-(4-methylsulfonylphenyl)prop-2-enamide](/img/structure/B1239698.png)
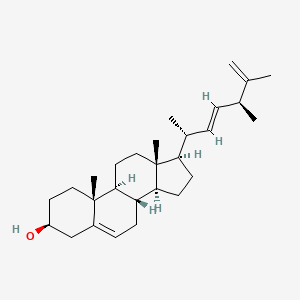



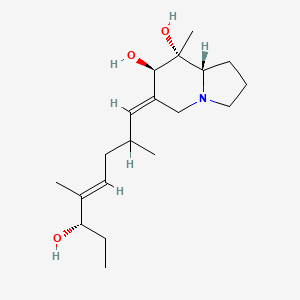
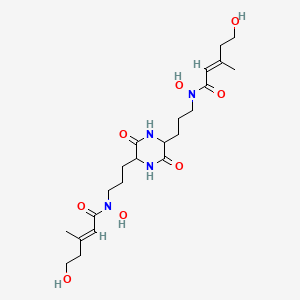
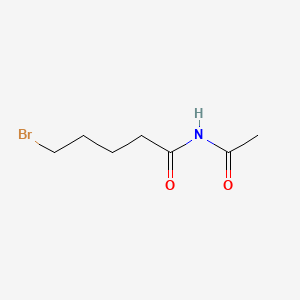

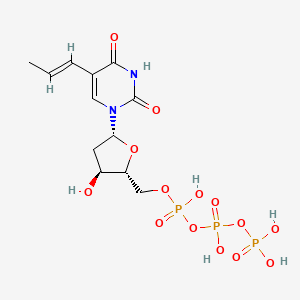
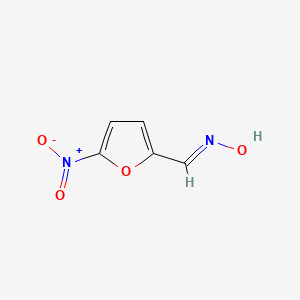
![4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1239716.png)